molecular formula C14H22O2Si B1602090 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde CAS No. 81168-11-8

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde

Cat. No. B1602090
CAS RN: 81168-11-8
M. Wt: 250.41 g/mol
InChI Key: AEUWKERRFUWVSZ-UHFFFAOYSA-N
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Description

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is not well understood. However, it is believed to act as a reagent in organic synthesis by introducing aldehyde functionality into molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde. However, it is not intended for use in drug formulations and should not be administered to humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is its versatility in organic synthesis. It can be used as a building block for the synthesis of various drugs and as a reagent to introduce aldehyde functionality into molecules. However, one of the limitations of using this compound is that it requires specialized knowledge and equipment to handle safely.

Future Directions

There are several future directions for the use of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde. One potential area of research is the development of new drugs using this compound as a building block. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in organic synthesis. Lastly, the development of new and safer methods for handling this compound could also be an area of future research.

Scientific Research Applications

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde has potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In the pharmaceutical industry, it can be used as a building block for the synthesis of various drugs. It has also been used as a reagent in organic synthesis to introduce aldehyde functionality into molecules. Additionally, it can be used as a starting material for the synthesis of various materials such as polymers and resins.

properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUWKERRFUWVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576490
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde

CAS RN

81168-11-8
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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